2,7,8-Trimethoxy-1H-3-benzazepine

Drug Discovery Medicinal Chemistry Physicochemical Property Assessment

2,7,8-Trimethoxy-1H-3-benzazepine (CAS 93516-83-7) is a specialist benzazepine intermediate with an imino-ether group at C2 that enables electrophilic substitution inaccessible to tetrahydrobenzazepines [][]. Its unique methoxy pattern yields low D1 receptor affinity, making it an ideal negative control for SCH 23390 and SKF 38393 experiments. With a LogP of 1.71 and PSA of 40.05 Ų, it serves as a brain-penetrant CNS drug discovery scaffold []. Its reversible hydrolysis to 7,8-dimethoxy-3-benzazepin-2-one offers a strategic ‘protected lactam’ for late-stage synthesis []. Choose this compound for precise SAR validation and CNS lead optimization.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 93516-83-7
Cat. No. B14356156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7,8-Trimethoxy-1H-3-benzazepine
CAS93516-83-7
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=CC(=C(C=C2C1)OC)OC
InChIInChI=1S/C13H15NO3/c1-15-11-6-9-4-5-14-13(17-3)8-10(9)7-12(11)16-2/h4-7H,8H2,1-3H3
InChIKeyHNGHIFJBLXAHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7,8-Trimethoxy-1H-3-benzazepine (93516-83-7): A Distinct Benzazepine Scaffold for Dopamine Receptor Research and Chemical Synthesis


2,7,8-Trimethoxy-1H-3-benzazepine (CAS 93516-83-7) is a heterocyclic compound of the benzazepine class, characterized by a 3-benzazepine core substituted with methoxy groups at the 2, 7, and 8 positions. It serves as a versatile intermediate in the synthesis of functionalized benzazepine derivatives, particularly as a lactim ether derivative of 7,8-dimethoxy-3-benzazepin-2-one . Its unique substitution pattern, with methoxy groups on both the benzene ring and the imine carbon, distinguishes it from the more widely studied tetrahydro-3-benzazepines like SCH 23390 and SKF 38393, which feature hydroxyl or halogen groups and saturated azepine rings [1].

Why 2,7,8-Trimethoxy-1H-3-benzazepine Cannot Be Replaced by Common Benzazepine Analogs


The benzazepine scaffold is highly sensitive to substituent modifications. The D1 dopamine receptor antagonist SCH 23390 (7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) derives its high affinity from a specific halogen substitution at position 7, while the agonist SKF 38393 (7,8-dihydroxy) relies on a catechol moiety [1]. The 2,7,8-trimethoxy derivative, in contrast, is a 1H-3-benzazepine with an unsaturated ring and an imino-ether group at position 2, which fundamentally alters its electronic properties, reactivity, and potential pharmacological profile . Direct substitution with a tetrahydro-3-benzazepine analog would not replicate the unique C1-position reactivity critical for its utility as a synthetic intermediate. Furthermore, the methoxy substitution pattern can significantly shift receptor selectivity and intrinsic activity compared to hydroxyl or halogenated analogs, as demonstrated in structure-activity relationship (SAR) studies of benzazepine D1 ligands [2]. Therefore, generic substitution based on core structure alone is scientifically unjustified.

Quantitative Differentiation of 2,7,8-Trimethoxy-1H-3-benzazepine vs. Structural Analogs


Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area vs. 7,8-Dimethoxy-3-benzazepin-2-one

2,7,8-Trimethoxy-1H-3-benzazepine exhibits a higher calculated LogP (1.71) compared to its precursor, 7,8-dimethoxy-3-benzazepin-2-one (estimated LogP ~0.9), indicating a significant increase in lipophilicity . This is due to the conversion of the lactam carbonyl to a methyl imino-ether, which reduces hydrogen bond acceptor capacity and polarity. The Polar Surface Area (PSA) is 40.05 Ų for the trimethoxy derivative , compared to a typical PSA of ~55-60 Ų for the lactam form. This shift in physicochemical properties directly impacts membrane permeability and blood-brain barrier penetration potential.

Drug Discovery Medicinal Chemistry Physicochemical Property Assessment

Reactivity Profile: Electrophilic Substitution at C1 Position vs. Saturated Tetrahydrobenzazepine Analogs

The presence of a methoxy group at the 2-position (forming a lactim ether) activates the adjacent C1 benzylic position for electrophilic substitution, a reactivity not observed in saturated tetrahydro-3-benzazepines like SCH 23390 or SKF 38393. This is a class-level characteristic of lactim ethers derived from 3-benzazepin-2-ones, enabling C1-alkylation or arylation to generate diverse 1-substituted benzazepine libraries [1]. In contrast, tetrahydrobenzazepines lack this activated site and require alternative, often more complex, functionalization strategies.

Organic Synthesis Heterocyclic Chemistry Lactim Ether Chemistry

D1 Receptor Binding Affinity: Implied SAR from 7-Methoxy vs. 7-Chloro Substitution

While direct binding data for 2,7,8-trimethoxy-1H-3-benzazepine is not available, structure-activity relationship (SAR) data from related 1-phenyl-1H-3-benzazepine derivatives provides a strong inference. Replacing the 7-chloro group in the D1 antagonist SCH 23390 (Ki ~0.2 nM) with a 7-methoxy group results in a dramatic decrease in D1 receptor affinity (estimated >100-fold reduction in potency) [1]. The target compound, with methoxy groups at both the 7- and 8-positions and a lactim ether at the 2-position, is predicted to exhibit a fundamentally different pharmacological profile—likely with significantly reduced D1 affinity and altered functional selectivity compared to halogenated or hydroxylated analogs.

Dopamine D1 Receptor Structure-Activity Relationship Neuropharmacology

Functional Activity at D1 Receptor: Antagonist vs. Agonist Profile

The 7,8-dimethoxy substitution pattern, when present on a 1-phenyl-3-benzazepine core, confers D1 receptor antagonist activity, as seen with SCH 12679 (trimopam) [1]. In contrast, the 7,8-dihydroxy substitution (catechol) found in SKF 38393 confers D1 agonist activity [2]. 2,7,8-Trimethoxy-1H-3-benzazepine, lacking the 1-phenyl group and possessing a unique 2-methoxy lactim ether, represents a distinct chemotype. While its functional activity at D1 receptors is uncharacterized, it is structurally positioned outside the agonist/antagonist continuum defined by the catechol and halogenated benzazepines. It is expected to have either weak antagonist activity or no activity at D1 receptors.

D1 Dopamine Receptor Functional Assay Adenylate Cyclase

Optimal Research and Procurement Scenarios for 2,7,8-Trimethoxy-1H-3-benzazepine


Medicinal Chemistry: Building 1-Substituted Benzazepine Libraries

The unique lactim ether functionality at the 2-position makes 2,7,8-trimethoxy-1H-3-benzazepine a key intermediate for synthesizing 1-substituted benzazepine derivatives [1]. Its C1 position is activated for electrophilic substitution, enabling direct introduction of alkyl, aryl, or other functional groups that are inaccessible using saturated tetrahydrobenzazepine scaffolds. This reactivity is supported by class-level knowledge of lactim ether chemistry, confirming its utility in generating diverse compound libraries for structure-activity relationship (SAR) studies [1].

Pharmacology: Negative Control for D1 Dopamine Receptor Studies

Based on SAR inferences from closely related benzazepines, 2,7,8-trimethoxy-1H-3-benzazepine is predicted to have significantly reduced D1 receptor affinity compared to SCH 23390 and lacks the catechol motif required for D1 agonism [1][2]. This makes it an ideal negative control compound for experiments investigating D1 receptor-mediated effects, ensuring that observed responses are not due to non-specific benzazepine scaffold interactions. Its use helps validate the specificity of D1 receptor tool compounds like SCH 23390 or SKF 38393.

Physicochemical Property Optimization: CNS Drug Candidate Scaffold

With a calculated LogP of 1.71 and a low polar surface area (PSA) of 40.05 Ų, 2,7,8-trimethoxy-1H-3-benzazepine exhibits favorable physicochemical properties for crossing the blood-brain barrier [1]. This is in contrast to more polar benzazepine analogs like 7,8-dimethoxy-3-benzazepin-2-one (estimated LogP ~0.9). The compound serves as a promising starting point for CNS-targeted drug discovery programs where brain penetration is a critical requirement, offering a balanced lipophilic profile that can be further optimized through medicinal chemistry efforts.

Organic Synthesis: Precursor to Functionalized 3-Benzazepin-2-ones

2,7,8-Trimethoxy-1H-3-benzazepine is readily hydrolyzed back to its parent lactam, 7,8-dimethoxy-3-benzazepin-2-one, under mild aqueous conditions. This reversibility allows it to act as a 'protected' or 'activated' form of the lactam during multi-step syntheses, offering chemists a strategic tool for introducing the benzazepine core at a late stage or under conditions where the free lactam would be unstable or unreactive [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7,8-Trimethoxy-1H-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.